molecular formula C13H10FNO B1392222 3-(4-Fluorobenzoyl)-4-methylpyridine CAS No. 158978-22-4

3-(4-Fluorobenzoyl)-4-methylpyridine

Cat. No. B1392222
CAS RN: 158978-22-4
M. Wt: 215.22 g/mol
InChI Key: SJSSCJBHGYYUDT-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorobenzoyl)-4-methylpyridine” is a pyridine derivative with a fluorobenzoyl group attached at the 3-position and a methyl group at the 4-position . Pyridine is a basic heterocyclic organic compound similar to benzene, and benzoyl is a functional group known as an acyl.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-methylpyridine with 4-fluorobenzoyl chloride, a common acylating agent . This could potentially be achieved through a Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring with a methyl group (-CH3) attached at the 4-position and a 4-fluorobenzoyl group attached at the 3-position . The fluorobenzoyl group itself consists of a benzene ring with a fluorine atom at the 4-position and a carbonyl group (-C=O) at the 1-position .


Chemical Reactions Analysis

As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines, such as electrophilic substitution, nucleophilic substitution, and metalation . The presence of the fluorobenzoyl group may also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorobenzoyl group could increase its polarity compared to 4-methylpyridine . It’s difficult to predict its exact properties without experimental data .

Scientific Research Applications

Crystal Structure and Conformation Analysis

  • Research on similar compounds to 3-(4-Fluorobenzoyl)-4-methylpyridine, like {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, has focused on their conformational analysis and crystal structure. These studies involve NMR analyses, X-ray powder diffraction, and thermal stability assessments, providing insights into the solid and solution conformations of such compounds (Ribet et al., 2005).

Structural Characterization

  • The structural characterization of related compounds, such as 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, has been carried out using techniques like X-ray diffraction and spectroscopy. These studies help in understanding the molecular structure and interaction patterns, which are crucial for the development of various applications (Gallagher, Donnelly, & Lough, 2008).

Synthesis and Functionalization

  • Synthesis and functionalization of compounds with structures similar to 3-(4-Fluorobenzoyl)-4-methylpyridine, such as 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, are significant for developing cognition-enhancing drugs. These processes involve multiple steps like chlorination, hydrolysis, and methanesulfonylation (Pesti et al., 2000).

Supramolecular Associations

  • Studies on the hydrogen-bonded supramolecular association in organic acid–base salts from compounds like 2-Amino-4-methylpyridine have been performed. These investigations reveal details about proton transfer, hydrogen bonding, and the formation of 1D–3D frameworks, which are important for understanding the properties and potential applications of these compounds (Khalib et al., 2014).

Catalytic Systems

  • Research on catalytic systems, such as those using tetramethylammonium fluoride and N(TMS)3 for deprotonative coupling, employs methylheteroarenes like 2-, 3-, or 4-methylpyridines. These studies are important for applications in organic synthesis, including the formation of stilbenes and enamines (Shigeno et al., 2019).

Fluorination Processes

  • Research on fluorination processes with complex metal fluorides, including the fluorination of methyl pyridines with caesium tetrafluorocobaltate, is important for understanding and developing new methods for introducing fluorine into organic molecules. This area of study is crucial for the synthesis of various fluorinated organic compounds (Plevey, Rendell, & Tatlow, 1982).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a pharmaceutical, its mechanism would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Like many organic compounds, this substance could potentially be harmful or irritating. It’s important to handle it with appropriate safety precautions. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a building block in pharmaceuticals or materials science .

properties

IUPAC Name

(4-fluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSSCJBHGYYUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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